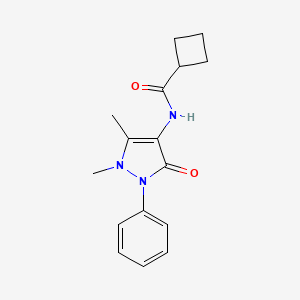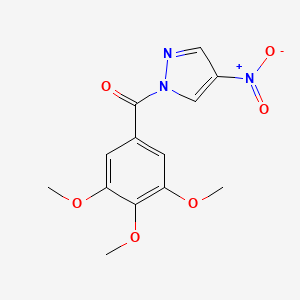
N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide, commonly known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific tool for studying the role of mGluR5 in various physiological and pathological conditions.
Applications De Recherche Scientifique
MPEP has been extensively used in scientific research to study the role of N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of several disorders such as anxiety, depression, addiction, and neurodegenerative diseases.
Mécanisme D'action
MPEP selectively binds to the allosteric site of N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide and inhibits its activation by glutamate. This results in the reduction of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory. MPEP has been shown to have a more potent and specific effect on N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide than other mGluR antagonists such as MPPG and LY367385.
Biochemical and Physiological Effects:
MPEP has been shown to have several biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Additionally, MPEP has been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MPEP is its high potency and selectivity for N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide, which allows for precise modulation of N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide signaling pathways. It also has a favorable pharmacokinetic profile, making it suitable for in vivo experiments. However, one of the limitations of MPEP is its low solubility in water, which can limit its use in certain experimental setups.
Orientations Futures
There are several future directions for the use of MPEP in scientific research. One area of interest is the role of N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide in the pathophysiology of autism spectrum disorders. MPEP has been shown to improve social behavior in animal models of autism, suggesting its potential as a therapeutic agent. Another area of interest is the use of MPEP in the treatment of chronic pain. MPEP has been shown to reduce pain behavior in animal models of neuropathic pain, suggesting its potential as an analgesic agent. Overall, MPEP has a wide range of potential applications in scientific research and therapeutic interventions.
Méthodes De Synthèse
MPEP can be synthesized by the reaction of 4-methoxybenzoyl chloride with 4-ethynylaniline in the presence of a base such as triethylamine. The reaction yields MPEP as a white solid with a purity of over 98%.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-3-(2-phenylethynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-25-21-14-12-20(13-15-21)23-22(24)19-9-5-8-18(16-19)11-10-17-6-3-2-4-7-17/h2-9,12-16H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKZEGAPXYEMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(4-nitrophenyl)thio]phenyl}-2-furamide](/img/structure/B5739136.png)




![6-bromo-2-(4-ethoxyphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5739170.png)

![2-[(2-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5739179.png)
![2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5739200.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739212.png)
![4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5739214.png)

